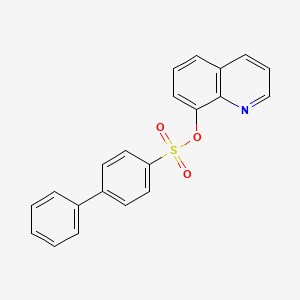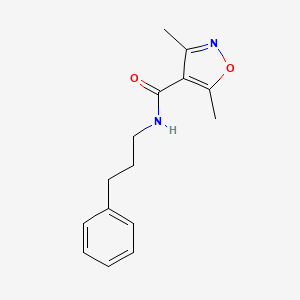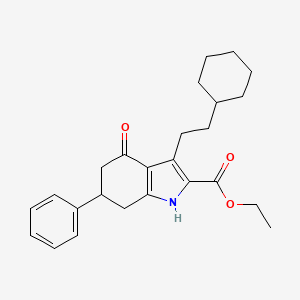
8-Quinolyl 4-phenylbenzenesulfonate
Overview
Description
8-Quinolyl 4-phenylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system attached to a phenylbenzenesulfonate group
Future Directions
Quinoline and its derivatives have attracted much attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They form the scaffold for compounds of great significance in medicinal and industrial chemistry . Therefore, the study and development of new quinoline derivatives, including 8-quinolinyl 4-biphenylsulfonate, could be a promising direction for future research.
Mechanism of Action
Target of Action
It’s known that quinoline derivatives often interact with bacterial dna gyrase and topoisomerase iv enzymes .
Mode of Action
It’s known that quinoline derivatives often inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes . This blocks bacterial DNA supercoiling .
Biochemical Pathways
Quinoline derivatives are known to affect the dna replication pathway in bacteria by inhibiting the action of dna gyrase and topoisomerase iv .
Pharmacokinetics
Quinolone derivatives are generally known for their good bioavailability and wide distribution throughout the body .
Result of Action
The inhibition of dna gyrase and topoisomerase iv by quinoline derivatives generally results in the inhibition of bacterial dna replication, leading to bacterial death .
Action Environment
It’s known that the photolysis of quinolinyl sulfonates occurs upon photoirradiation at 300—330nm, suggesting that light exposure could influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-quinolyl 4-phenylbenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 4-phenylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the solubility of the reactants. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 8-Quinolyl 4-phenylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide group.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Quinolyl 4-phenylbenzenesulfonate has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential use in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
Quinoline N-oxide: An oxidized derivative with enhanced antimicrobial properties.
Sulfonamide derivatives: Compounds with similar structural features and biological activities.
Uniqueness: 8-Quinolyl 4-phenylbenzenesulfonate is unique due to its combined quinoline and sulfonate functionalities, which confer distinct chemical reactivity and biological activity. The presence of the sulfonate group enhances the compound’s solubility and allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
quinolin-8-yl 4-phenylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c23-26(24,25-20-10-4-8-18-9-5-15-22-21(18)20)19-13-11-17(12-14-19)16-6-2-1-3-7-16/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUKFTRNRMCQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4633135.png)
![N-[2-(anilinocarbonyl)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4633159.png)
![4-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4633164.png)
![2-ethyl-6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4633170.png)
![1-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4633176.png)
![ethyl 4-{[(5-ethyl-3-thienyl)carbonyl]amino}-1H-pyrazole-5-carboxylate](/img/structure/B4633185.png)

![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4633196.png)

![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-isobutylacetamide](/img/structure/B4633211.png)

![(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4633223.png)


